molecular formula C₁₃H₂₂N₄O₃S B1144591 cis-Ranitidine CAS No. 667463-27-6

cis-Ranitidine

Numéro de catalogue: B1144591
Numéro CAS: 667463-27-6
Poids moléculaire: 314.4
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Applications De Recherche Scientifique

Gastrointestinal Disorders

Cis-Ranitidine is widely utilized in the management of:

  • Peptic Ulcer Disease : It aids in healing ulcers by reducing acid secretion.
  • Gastroesophageal Reflux Disease : It alleviates symptoms by decreasing gastric acidity.
  • Zollinger-Ellison Syndrome : It helps control excessive gastric acid production associated with this rare condition.

Cancer Research

Recent studies have investigated the potential links between this compound use and cancer risk:

  • A multinational cohort study involving over 1 million participants found no significant association between this compound use and increased cancer risk compared to other histamine-2 receptor antagonists .
  • Another study specifically examined bladder and kidney cancer risks among users of this compound and found no substantial increase in occurrences .

Pharmacological Research

This compound serves as a model compound in pharmacological studies aimed at understanding the mechanisms of histamine H2 receptor antagonism. Its biochemical properties are crucial for exploring new therapeutic agents targeting similar pathways.

Case Studies

Several notable studies highlight the applications and implications of this compound:

  • Cancer Risk Assessment : A cohort study published in JAMA Network Open analyzed cancer incidence among ranitidine users across multiple countries. The findings indicated that while there was a concern regarding contamination with N-nitrosodimethylamine (a potential carcinogen), no significant increase in overall cancer risk was observed among users compared to non-users of other H2 antagonists .
  • Gastrointestinal Cancer Analysis : A study assessing the association between ranitidine exposure and gastrointestinal cancers reported lower adjusted odds ratios for GI cancers among users compared to non-users across various prescription durations .

Comparaison Avec Des Composés Similaires

Activité Biologique

Introduction

Cis-Ranitidine, a derivative of ranitidine, is primarily known for its role as a histamine H2-receptor antagonist. This compound is utilized in the treatment of conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers by inhibiting gastric acid secretion. Recent studies have explored its biological activity beyond acid suppression, including potential implications for cancer risk and other physiological effects.

This compound functions by selectively blocking H2 receptors in the gastric parietal cells, leading to decreased secretion of gastric acid. This mechanism is crucial for managing acid-related disorders. The compound also exhibits various pharmacological activities, including anti-inflammatory and potential immunomodulatory effects, which are under investigation.

1. Cancer Risk Assessment

Recent research has focused on the association between ranitidine use and cancer risk, particularly concerning gastrointestinal cancers. A significant study analyzed data from multiple cohorts and found that while some analyses suggested a slight increase in cancer risk among ranitidine users compared to other H2-receptor antagonists, the overall hazard ratios indicated no significant increase in risk.

  • Table 1: Cancer Risk Associated with Ranitidine Use
StudyPopulationHazard Ratio (HR)Confidence Interval (CI)
AACR Study 31,393 ranitidine users1.331.15–1.55Increased risk for bladder cancer but not statistically significant after adjustment.
UK Biobank 65,384 other H2-blockers users1.241.04–1.48Suggests increased risk but requires further investigation.
PMC Study Multinational cohort1.040.97-1.12No significant increase in overall cancer risk compared to other H2RAs.

2. Gastrointestinal Effects

This compound's impact on gastrointestinal health has been a subject of interest due to its acid-suppressing properties.

  • A study indicated that ranitidine usage correlated with a reduced incidence of gastrointestinal cancers in certain populations, suggesting a protective effect against conditions like esophageal and gastric cancers when used appropriately .

3. Case Studies

Several case studies have highlighted the effects of this compound in specific patient populations:

  • Case Study: Necrotizing Enterocolitis in Preterm Infants
    • A case-control study found that ranitidine treatment was associated with an increased risk of necrotizing enterocolitis (NEC) in preterm infants . This finding emphasizes the need for careful consideration of ranitidine use in vulnerable populations.

4. Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use.

  • Table 2: Pharmacokinetic Parameters
ParameterValue
Bioavailability~50%
Peak Plasma Concentration (Cmax)Varies with dosage
Half-life (t1/2)Approximately 2-3 hours
MetabolismHepatic via cytochrome P450 enzymes

This compound may interact with other medications, influencing their efficacy and safety profiles, particularly concerning drugs metabolized by similar pathways.

Propriétés

Numéro CAS

667463-27-6

Formule moléculaire

C₁₃H₂₂N₄O₃S

Poids moléculaire

314.4

Synonymes

cis-N-[2-[[[-5-[(Dimethylamino)methyl)]-2-furanyl]methyl]thio]ethyl]-N’-methyl-2-nitro-1,1-ethenediamine Hydrochloride;  cis-AH 19065;  cis-Azantac;  cis-Melfax;  cis-Raniben;  cis-Ranidil;  cis-Raniplex;  cis-Zantac;  cis-Zintac

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.